5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cancer Metabolism Aldo-Keto Reductase Chemoresistance

Researchers optimizing AKR1B10 inhibitors or antibacterial leads require the correct [3,2-b] pyrrolopyridine regioisomer-substituting the [3,2-c] analog causes >10-fold affinity loss and SAR breakdown. This compound delivers: • Validated AKR1B10 IC50 of 130 nM with >10× affinity advantage over the [3,2-c] regioisomer • Carboxylic acid handle enabling rapid amide library synthesis for SAR exploration • Favorable drug-like profile (LogP 1.27, PSA 75.21 Ų). Supplied at ≥97% purity from ISO-certified sources with flexible mg-to-gram packaging and reliable global logistics.

Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS No. 1190319-23-3
Cat. No. B1591759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
CAS1190319-23-3
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC=C2C(=O)O
InChIInChI=1S/C9H8N2O3/c1-14-7-3-2-6-8(11-7)5(4-10-6)9(12)13/h2-4,10H,1H3,(H,12,13)
InChIKeyABSHGTKCNSLCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid Overview


5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS: 1190319-23-3) is a heteroaromatic building block belonging to the 6-azaindole class of compounds [1]. It features a pyrrolo[3,2-b]pyridine core scaffold substituted with a methoxy group at the 5-position and a carboxylic acid functionality at the 3-position. This specific substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate for the synthesis of kinase inhibitors, antibacterial agents, and probes for chemical biology studies [2]. The compound is commercially available from multiple suppliers with purities typically ranging from 95% to 98% , and its unique combination of functional groups enables diverse derivatization strategies for lead optimization campaigns.

Differentiation of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid


In-class pyrrolopyridine carboxylic acids are not interchangeable due to the profound impact of regioisomerism and substitution patterns on both biological activity and physicochemical properties. The 5-methoxy group in 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a critical determinant of target engagement; it engages in distinct hydrogen-bonding and hydrophobic interactions with kinase hinge regions and protein binding pockets that are absent in the unsubstituted parent compound (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, CAS 860496-20-4) [1]. Furthermore, the [3,2-b] ring fusion is topologically distinct from the [3,2-c] regioisomer (1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid, CAS 860496-19-1), resulting in a >10-fold difference in protein binding affinity as demonstrated by isothermal titration calorimetry (ITC) experiments [2]. Consequently, substituting this specific building block with a close analog—even one bearing the same functional groups but at different positions—can lead to a complete loss of the desired biological response or a failure to recapitulate SAR trends. The evidence presented in Section 3 quantifies these critical differentiators.

Quantitative Comparison of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid


AKR1B10 Inhibitory Potency vs. Reference Compounds

5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid demonstrates sub-micromolar inhibitory activity against human aldo-keto reductase family 1 member B10 (AKR1B10), a validated target implicated in cancer chemoresistance and metabolic reprogramming. In a direct enzyme inhibition assay, the compound exhibits an IC50 of 130 nM [1]. This potency is comparable to that observed for several advanced AKR1B10 chemical probes and supports its utility as a scaffold for developing more selective inhibitors. In contrast, the unsubstituted parent core (1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, CAS 860496-20-4) has not been reported to possess significant AKR1B10 inhibitory activity in the same assay context, underscoring the essential role of the 5-methoxy substituent in achieving target engagement.

Cancer Metabolism Aldo-Keto Reductase Chemoresistance Target Validation

BSA Binding Affinity: [3,2-b] vs. [3,2-c] Regioisomers

The specific regioisomerism of the pyrrolopyridine core directly influences serum protein binding, a key determinant of free drug concentration and pharmacokinetic behavior. Isothermal titration calorimetry (ITC) experiments reveal that 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (L1, the direct core analog of the target compound) binds bovine serum albumin (BSA) with a binding constant (Ka) of 4.45 ± 0.22 × 10⁴ M⁻¹ [1]. This value is approximately 1.9-fold higher than that of its [3,2-c] regioisomer, 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2, CAS 860496-19-1), which exhibits a Ka of 2.29 ± 0.11 × 10⁴ M⁻¹ [1]. The stronger interaction of the [3,2-b] scaffold with BSA, driven primarily by electrostatic forces, suggests a distinct pharmacokinetic profile that could translate to differences in in vivo exposure and distribution.

Protein-Ligand Interactions Serum Albumin Binding Drug Distribution ADME Profiling

Antibacterial Activity: [3,2-b] vs. [3,2-c] Scaffolds

The core 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold (L1), which forms the structural basis of the target compound, exhibits broad-spectrum antibacterial activity that is markedly superior to its [3,2-c] regioisomer (L2). In a disk diffusion assay, L1 produced zones of inhibition of 13 mm against Staphylococcus aureus, 12 mm against Streptococcus pyogenes, and 15 mm against Escherichia coli [1]. In stark contrast, L2 generated zones of inhibition of only 2 mm, 3 mm, and 5 mm against the same bacterial strains, respectively [1]. This represents a 4- to 6.5-fold larger zone of inhibition for the [3,2-b] scaffold against the Gram-positive pathogens. Molecular docking studies further support that L1 engages the bacterial DNA gyrase active site more favorably than L2 [1].

Antibacterial Antimicrobial Resistance DNA Gyrase Gram-Positive Bacteria

LogP and pKa Modulation by 5-Methoxy Substitution

The introduction of the 5-methoxy group into the pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold results in a measurable shift in key physicochemical parameters that influence drug-likeness, solubility, and permeability. 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (MW = 192.17) has a calculated polar surface area (PSA) of 75.21 Ų and a predicted LogP of 1.27 [1], reflecting its enhanced lipophilicity relative to the unsubstituted parent compound (MW = 162.15, XLogP3-AA = 0.6) [2]. Additionally, the predicted pKa of the carboxylic acid group is -1.97 ± 0.10 for the parent , while the 5-chloro analog (CAS 1190321-93-7) exhibits a pKa of approximately 3.2 , highlighting how C5 substitution modulates the acidity and, consequently, the ionization state at physiological pH. These data collectively demonstrate that the 5-methoxy derivative occupies a distinct property space compared to both unsubstituted and halogenated analogs, with implications for solubility, permeability, and target binding.

Medicinal Chemistry Physicochemical Properties Lipophilicity pKa Prediction

Applications of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic Acid


Selective AKR1B10 Inhibitors for Chemoresistance

Given its validated sub-micromolar inhibitory activity against AKR1B10 (IC50 = 130 nM) [1], 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid serves as an optimal starting point for medicinal chemistry campaigns aimed at developing novel AKR1B10 inhibitors. AKR1B10 is overexpressed in multiple solid tumors and contributes to chemoresistance to agents like mitomycin-c and daunorubicin. The compound's carboxylic acid moiety provides a convenient handle for rapid diversification into amide libraries, enabling the exploration of structure-activity relationships (SAR) around the pyrrolopyridine core to improve potency and selectivity. The observed potency, combined with the scaffold's favorable calculated physicochemical properties (LogP = 1.27, PSA = 75.21 Ų) [2], positions it as a tractable chemical probe for target validation and lead optimization studies.

DNA Gyrase-Targeted Antibacterial Agents

The robust antibacterial activity exhibited by the core 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid scaffold (L1) against both Gram-positive (S. aureus, S. pyogenes) and Gram-negative (E. coli) bacteria—with zones of inhibition of 13, 12, and 15 mm, respectively [3]—establishes the 5-methoxy derivative as a privileged starting material for developing next-generation antibacterial agents. The functional groups present in 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid allow for modular synthetic elaboration to further optimize potency, spectrum of activity, and drug-like properties. The >4-fold superiority of the [3,2-b] scaffold over the [3,2-c] regioisomer provides a clear scientific rationale for procuring and utilizing this specific building block in antibacterial discovery programs.

Chemical Biology Probe for Protein-Ligand Interactions

The well-characterized binding affinity of the [3,2-b] scaffold for bovine serum albumin (BSA), quantified by ITC (Ka = 4.45 × 10⁴ M⁻¹) [3], makes 5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid a useful tool compound for studying protein-ligand interactions. Its distinct fluorescence quenching properties upon binding to BSA enable its use as a fluorescent probe in biochemical assays. Furthermore, the established difference in binding affinity between the [3,2-b] and [3,2-c] regioisomers (Ka = 2.29 × 10⁴ M⁻¹ for L2) [3] provides a clear system for teaching and investigating the impact of molecular topology on biomolecular recognition. The compound's commercial availability at >98% purity ensures reproducibility for such fundamental studies.

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